molecular formula C15H22O3 B15334122 Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate

Cat. No.: B15334122
M. Wt: 250.33 g/mol
InChI Key: RFYVHEGGUOAOPX-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate is a β-hydroxy ester characterized by a tert-butyl-substituted phenyl ring and a hydroxypropanoate moiety. The tert-butyl group at the para position of the phenyl ring enhances steric bulk and lipophilicity, which can influence solubility, metabolic stability, and intermolecular interactions .

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C15H22O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9,13,16H,5,10H2,1-4H3

InChI Key

RFYVHEGGUOAOPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-[4-(tert-Butyl)phenyl]-3-oxopropanoate.

    Reduction: Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(tert-Butyl)phenyl]-3-hydroxypropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxypropanoic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate

  • Substituent : The nitro group at the para position introduces strong electron-withdrawing effects, increasing the compound's polarity and reactivity in nucleophilic reactions.
  • Optical Activity : Specific rotations were determined via derivatization with Mosher’s esters using (R)-MTPA chloride, confirming the (S)-configuration .
  • Applications : Nitro-substituted analogs are often intermediates in pharmaceutical synthesis due to their redox-active properties.

Ethyl (S)-3-(2,6-Dichlorophenyl)-3-hydroxypropanoate

  • Stereochemical Analysis : Similar to the nitro analog, Mosher’s ester derivatization was critical for absolute configuration assignment .

Ethyl 3-(3-(tert-Butyl)-4-hydroxy-5-methylphenyl)propanoate

  • Physicochemical Properties : The tert-butyl and methyl groups synergistically enhance lipophilicity, making this compound suitable for lipid-based formulations.

Functional Group Modifications

Ethyl 3-[4-(tert-Butyl)phenyl]-2-cyanoacrylate

  • Functional Group: Replacement of the hydroxypropanoate with a cyanoacrylate group introduces electrophilic character, enabling Michael addition reactions.
  • Reactivity: The electron-deficient cyano group facilitates conjugation, altering UV absorption and stability profiles .

Ethyl 3-[4-(Trifluoromethoxy)phenyl]-3-oxopropanoate

Ethyl 3-(2-Bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Table 1. Comparative Analysis of this compound and Analogs

Compound Name Key Substituents/Functional Groups Steric/Electric Effects Key Applications/Properties
This compound Para-tert-butyl, hydroxypropanoate High lipophilicity, moderate steric hindrance Chiral synthesis, intermediates
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate Para-nitro, hydroxypropanoate Strong electron-withdrawing, polar Redox-active intermediates
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate Ortho-chloro, hydroxypropanoate High steric hindrance, enantioselective Catalytic asymmetric synthesis
Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate Para-tert-butyl, cyanoacrylate Electrophilic, conjugated system Michael addition substrates
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate Bromo, trifluoromethyl, hydroxypropanoate Halogen bonding, high electronegativity Receptor-targeted drug design

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